molecular formula C22H17F3N2O2S B12369546 Hsd17B13-IN-9

Hsd17B13-IN-9

Cat. No.: B12369546
M. Wt: 430.4 g/mol
InChI Key: OKFSUZNKRZBHKX-UHFFFAOYSA-N
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Description

Hsd17B13-IN-9 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid droplet biogenesis and metabolism in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.

    Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Hsd17B13-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-9 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the biogenesis and metabolism of lipid droplets in the liver. The inhibition of HSD17B13 leads to reduced lipid accumulation and inflammation in hepatocytes, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplet-associated proteins .

Comparison with Similar Compounds

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-9 is unique due to its high specificity and potency in inhibiting HSD17B13 compared to other similar compounds. It has shown greater efficacy in reducing lipid accumulation and inflammation in preclinical studies, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C22H17F3N2O2S

Molecular Weight

430.4 g/mol

IUPAC Name

N-(3,6-dimethyl-9H-thioxanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C22H17F3N2O2S/c1-11-3-5-13-16(9-11)30-17-10-12(2)4-6-14(17)19(13)27-21(29)15-7-8-18(22(23,24)25)26-20(15)28/h3-10,19H,1-2H3,(H,26,28)(H,27,29)

InChI Key

OKFSUZNKRZBHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=C(S2)C=C(C=C3)C)NC(=O)C4=CC=C(NC4=O)C(F)(F)F

Origin of Product

United States

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